molecular formula C9H13N3 B13256674 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine

Cat. No.: B13256674
M. Wt: 163.22 g/mol
InChI Key: QKPLTTYVGZCHHP-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction leads to the formation of tetra- and persubstituted derivatives of pyrazolo[4,3-b]pyridine. Another approach involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenation using halogenating agents like bromine or chlorine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of corresponding pyrazolopyridine oxides, while reduction can yield various reduced derivatives.

Scientific Research Applications

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and affecting cellular processes. For example, some derivatives of pyrazolo[4,3-b]pyridine have been shown to inhibit Janus kinase and cyclin-dependent kinase, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its derivatives have shown diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1,5,5-trimethyl-4H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H13N3/c1-9(2)5-4-8-7(11-9)6-10-12(8)3/h4-6,11H,1-3H3

InChI Key

QKPLTTYVGZCHHP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1)C=NN2C)C

Origin of Product

United States

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